Pyridine, 3,6-dibromo-2-(bromomethyl)- Pyridine, 3,6-dibromo-2-(bromomethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875800
InChI: InChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
SMILES:
Molecular Formula: C6H4Br3N
Molecular Weight: 329.81 g/mol

Pyridine, 3,6-dibromo-2-(bromomethyl)-

CAS No.:

Cat. No.: VC15875800

Molecular Formula: C6H4Br3N

Molecular Weight: 329.81 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 3,6-dibromo-2-(bromomethyl)- -

Specification

Molecular Formula C6H4Br3N
Molecular Weight 329.81 g/mol
IUPAC Name 3,6-dibromo-2-(bromomethyl)pyridine
Standard InChI InChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Standard InChI Key DFCZRLQMEMTBKM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1Br)CBr)Br

Introduction

Structural Characteristics and Molecular Geometry

The molecular formula of 3,6-dibromo-2-(bromomethyl)pyridine is C6_6H4_4Br3_3N, with a molecular weight of 329.82 g/mol. The pyridine ring adopts a planar configuration, with bromine atoms at positions 3 and 6 and a bromomethyl group at position 2. The bromomethyl substituent introduces steric and electronic effects that influence reactivity.

Crystallographic Insights

While no crystallographic data exists for 3,6-dibromo-2-(bromomethyl)pyridine, the isostructural compound 2,6-bis(bromomethyl)pyridine (C7_7H7_7Br2_2N) exhibits a crystal structure where bromomethyl groups are oriented perpendicular to the pyridine plane . This geometry minimizes steric clashes and facilitates π-π stacking interactions between aromatic rings, with centroid-centroid distances of 3.778 Å . Similar stacking behavior is anticipated in 3,6-dibromo-2-(bromomethyl)pyridine, though the asymmetric substitution pattern may alter packing efficiency.

Spectroscopic Properties

  • 1^1H NMR: The bromomethyl group (-CH2_2Br) typically resonates as a singlet near δ 4.5–5.0 ppm due to deshielding by the electronegative bromine atom. Aromatic protons adjacent to bromine substituents (positions 4 and 5) appear downfield at δ 8.0–8.5 ppm, while the proton at position 2 is absent due to substitution .

  • 13^{13}C NMR: The carbon bearing the bromomethyl group resonates near δ 35–40 ppm, while aromatic carbons adjacent to bromine atoms appear at δ 120–130 ppm .

Synthesis and Reaction Pathways

Bromination of 3,6-Dibromo-2-methylpyridine

The target compound can be synthesized via radical bromination of 3,6-dibromo-2-methylpyridine (CAS: 39919-65-8), a commercially available precursor .

Procedure:

  • Substrate Preparation: Dissolve 3,6-dibromo-2-methylpyridine (10.0 g, 39.8 mmol) in a mixed solvent of dichloromethane and water (2:1 v/v).

  • Bromination: Add liquid bromine (6.37 g, 39.8 mmol) dropwise at 10–20°C, followed by heating to 50°C for 10–12 hours .

  • Workup: Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and concentrate to yield a mixture of 3,6-dibromo-2-(bromomethyl)pyridine and 3,6-dibromo-2-(dibromomethyl)pyridine .

Key Parameters:

  • Molar ratio of substrate to bromine: 1:1 (excess bromine favors di-brominated products).

  • Reaction temperature: 50°C optimizes selectivity for mono-bromination .

Purification and Isolation

The crude product is purified via recrystallization from ethanol/water (9:1 v/v), yielding 3,6-dibromo-2-(bromomethyl)pyridine as a white crystalline solid with a melting point of 85–90°C .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight329.82 g/molCalculated
Melting Point85–90°CEstimated
SolubilitySoluble in CH2_2Cl2_2, THF; insoluble in H2_2O
StabilityStable at -20°C; sensitive to light
Purity (HPLC)≥98%

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atoms and bromomethyl group serve as handles for Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

  • Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at positions 3 and 6 .

  • Amination of the bromomethyl group yields pyridine-based ligands for transition-metal complexes .

Macrocycle Synthesis

The bromomethyl group facilitates cyclization reactions to form N-containing macrocycles, which are valuable in supramolecular chemistry .

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